
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl2FNO2S and a molecular weight of 280.11 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride typically involves the chlorination and fluorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
科学的研究の応用
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
3-Chloro-6-fluoroisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
6-Fluoroisoquinoline-5-sulfonyl chloride: Similar structure but without the chlorine atom at the 3-position, affecting its reactivity and properties.
3-Chloroisoquinoline-5-sulfonyl chloride: Similar structure but without the fluorine atom at the 6-position, influencing its chemical behavior.
Uniqueness
3-Chloro-6-fluoroisoquinoline-5-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and versatility in chemical synthesis. The combination of these substituents allows for the formation of a wide range of derivatives with diverse properties and applications .
特性
IUPAC Name |
3-chloro-6-fluoroisoquinoline-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO2S/c10-8-3-6-5(4-13-8)1-2-7(12)9(6)16(11,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMAHGHWXBDKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=CC(=NC=C21)Cl)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
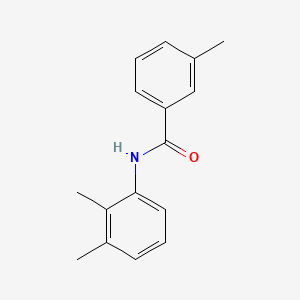
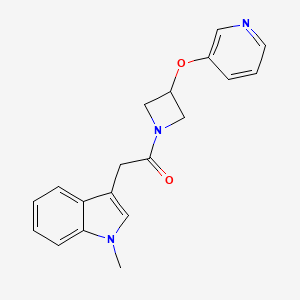
![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid dihydrochloride](/img/structure/B2457838.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2457842.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2457843.png)
![1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2457844.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2457845.png)
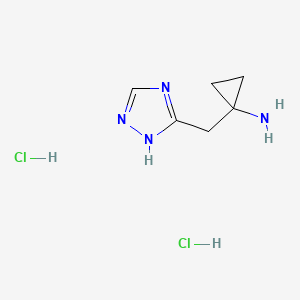
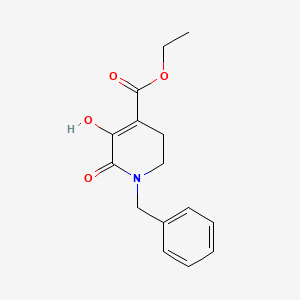
![TERT-BUTYL 2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE](/img/structure/B2457851.png)
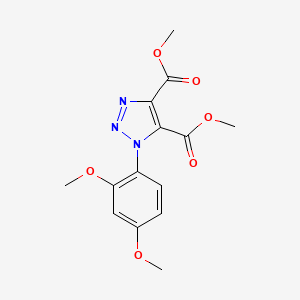
![2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride](/img/structure/B2457855.png)
![(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2457857.png)
![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)
